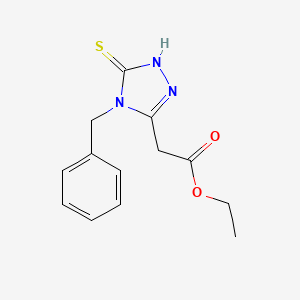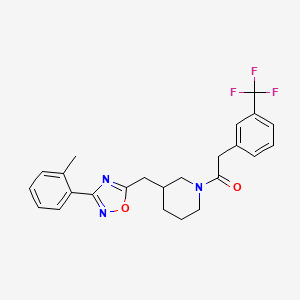![molecular formula C20H21N5O B2542442 2-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole CAS No. 2034314-78-6](/img/structure/B2542442.png)
2-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole is a complex organic compound that features a unique structure combining an indole core with a piperazine ring and a cyclopropylpyridazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole typically involves multiple steps, starting from readily available starting materials. One common approach includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Cyclopropylpyridazine Synthesis: The cyclopropylpyridazine moiety can be synthesized by cyclization reactions involving appropriate precursors such as cyclopropylamines and pyridazine derivatives.
Piperazine Ring Formation: The piperazine ring can be introduced through nucleophilic substitution reactions involving piperazine and suitable electrophiles.
Coupling Reactions: The final step involves coupling the indole core with the cyclopropylpyridazine-piperazine intermediate using coupling reagents like carbodiimides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
2-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-pyrrole
- **2-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-benzimidazole
- **2-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-quinoline
Uniqueness
2-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole is unique due to its specific combination of an indole core with a cyclopropylpyridazine-piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(18-13-15-3-1-2-4-16(15)21-18)25-11-9-24(10-12-25)19-8-7-17(22-23-19)14-5-6-14/h1-4,7-8,13-14,21H,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXNALARRUJFBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
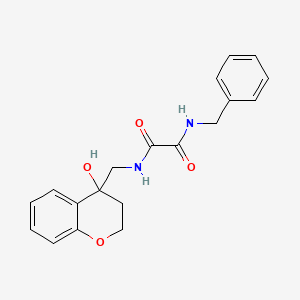
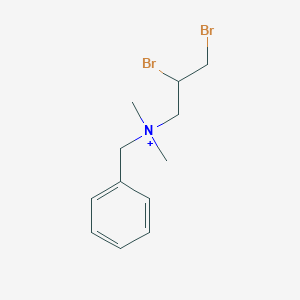
![[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride](/img/structure/B2542362.png)
![7-Fluoro-1-(3-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2542367.png)
![N-(2,4-DIMETHYLPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2542369.png)
![N-[1-(2,5-Difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2542371.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide](/img/structure/B2542373.png)
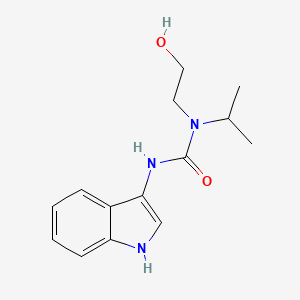
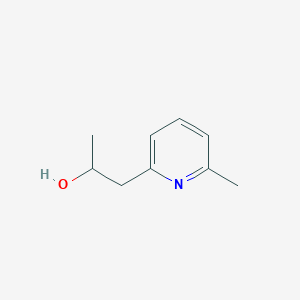
![N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide](/img/structure/B2542379.png)
![benzyl N-{3-[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]propyl}carbamate](/img/structure/B2542380.png)
